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2-Acetyl-1-pyrroline 13C5 - 1449323-18-5

2-Acetyl-1-pyrroline 13C5

Catalog Number: EVT-1490169
CAS Number: 1449323-18-5
Molecular Formula: C6H9NO
Molecular Weight: 116.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Acetyl-1-pyrroline, often abbreviated as 2-AP, is a volatile compound known for its distinctive popcorn-like aroma. This compound plays a significant role in the flavor profile of various foods, particularly in fragrant rice varieties. The presence of 2-acetyl-1-pyrroline in food products is attributed to its formation via the Maillard reaction, which occurs during the cooking process. The compound is not only found in rice but also in other cooked cereal products, some vegetables, and certain animal products. It has a low odor detection threshold, making it a potent aroma compound in culinary applications.

Source and Classification

2-Acetyl-1-pyrroline is classified as a pyrrolidine derivative and is synthesized primarily from proline, an amino acid. It is produced through thermal reactions involving reducing sugars and amino acids during cooking processes. The compound is significant in food science due to its contribution to flavor and aroma, particularly in fragrant rice varieties where it is synthesized in notable quantities.

Synthesis Analysis

Methods

The synthesis of 2-acetyl-1-pyrroline can be approached through various methods:

  1. Thermal Formation: The primary method involves the Maillard reaction, where proline reacts with reducing sugars at elevated temperatures. This reaction pathway is crucial for the formation of 2-acetyl-1-pyrroline in cooked foods .
  2. Chemical Synthesis: Several synthetic routes have been developed:
    • Buttery et al. (1983) reported an early synthesis method yielding low amounts (approximately 10%) of 2-acetyl-1-pyrroline .
    • De Kimpe et al. (1995) proposed a three-step synthesis involving proline derivatives and oxidation processes .
    • Hofmann and Schieberle introduced a method involving the protection of proline followed by oxidation to yield 2-acetylpyrrolidine, which oxidizes to form 2-acetyl-1-pyrroline .

Technical Details

The synthesis typically involves:

  • Step 1: Protection of proline (e.g., using t-butyloxycarbonyl).
  • Step 2: Formation of an intermediate (e.g., thioester formation).
  • Step 3: Oxidation and deprotection to yield the final product.

These methods highlight the complexity and variability in synthesizing this aroma compound.

Molecular Structure Analysis

Structure

The molecular formula for 2-acetyl-1-pyrroline is C5H7NOC_5H_7NO, indicating it contains five carbon atoms, seven hydrogen atoms, one nitrogen atom, and one oxygen atom. Its structure features a pyrrolidine ring with an acetyl group attached at the second position.

Chemical Reactions Analysis

Reactions

The formation of 2-acetyl-1-pyrroline primarily occurs through:

  • Maillard Reaction: A complex series of reactions between amino acids (notably proline) and reducing sugars during heating.

Technical Details

In model systems, it has been shown that:

  • Proline reacts with α-dicarbonyl compounds such as methylglyoxal to form intermediates that eventually lead to the production of 2-acetyl-1-pyrroline.
  • The reaction conditions (temperature and pH) significantly influence the yield and efficiency of synthesis.
Mechanism of Action

Process

The mechanism behind the formation of 2-acetyl-1-pyrroline involves several steps:

  1. Initial Reaction: Proline undergoes Strecker degradation in the presence of α-dicarbonyl compounds.
  2. Intermediate Formation: This leads to the formation of intermediates such as 1-pyrroline.
  3. Acylation: The acylation step involves the addition of acetyl groups from reducing sugars to form the final product.

Data

Research indicates that variations in temperature can affect both the rate and quantity of 2-acetyl-1-pyrroline produced during cooking processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or solid depending on concentration.
  • Odor: Characteristic popcorn-like aroma.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to heat and light; stability can be affected by pH levels.

Relevant analyses show that under specific conditions (e.g., high temperatures), 2-acetyl-1-pyrroline can degrade or transform into other compounds .

Applications

Scientific Uses

2-Acetyl-1-pyrroline has several applications:

  • Flavoring Agent: Widely used in food products for its desirable aroma.
  • Research Tool: Utilized in studies related to aroma compounds and flavor chemistry.

Properties

CAS Number

1449323-18-5

Product Name

2-Acetyl-1-pyrroline 13C5

Molecular Formula

C6H9NO

Molecular Weight

116.09

Synonyms

2-Acetyl-1-pyrroline 13C5

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